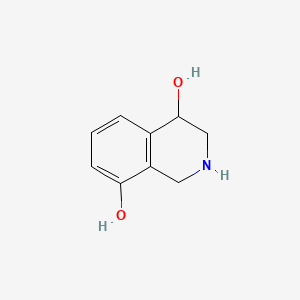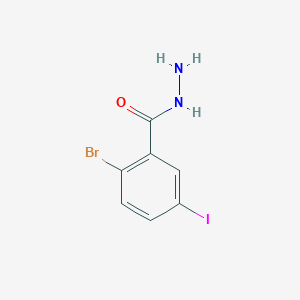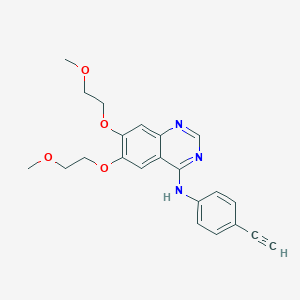
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-
概要
説明
“4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-”, has been a topic of interest in the scientific community . The Pictet and Spengler synthesis method is commonly used .Molecular Structure Analysis
The molecular structure of “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” is based on the isoquinoline scaffold, which is a heterocyclic organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” include a molecular weight of 179.22 and a molecular formula of C10H13NO2 . The boiling point is predicted to be 324.8±42.0 °C .作用機序
The exact mechanism of action of THP is not fully understood. However, it is known to interact with dopamine receptors, which are involved in the regulation of movement and mood. THP has also been shown to have an antioxidant effect, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
THP has been shown to have a variety of biochemical and physiological effects. In animal studies, THP has been shown to increase dopamine levels in the brain, which may be responsible for its positive effect on movement and mood. THP has also been shown to have analgesic and anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
THP has several advantages for lab experiments, including its natural occurrence in various plant species and its relatively simple synthesis method. However, THP is a potent alkaloid and must be handled with care due to its potential toxicity.
将来の方向性
There are several future directions for research on THP. One area of research is the development of THP-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is the development of THP-based drugs for the treatment of pain and inflammation. Additionally, research on the antioxidant properties of THP may lead to the development of new therapies for the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
科学的研究の応用
THP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, THP has been shown to have a positive effect on dopamine receptors, which are involved in the regulation of movement and mood. THP has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
In pharmacology, THP has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of pain and inflammation. THP has also been shown to have anti-cancer properties, which may make it useful in the treatment of various types of cancer.
In biochemistry, THP has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
Safety and Hazards
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-6-7(8)4-10-5-9(6)12/h1-3,9-12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVOOLZOADWHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid](/img/structure/B3318750.png)
![3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3318759.png)

![3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B3318773.png)
![[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide](/img/structure/B3318783.png)


![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3318803.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran](/img/structure/B3318819.png)
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)

